molecular formula C26H24N2O2 B7712045 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide

Cat. No. B7712045
M. Wt: 396.5 g/mol
InChI Key: FVXWMRGFKNYZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1930s and has since been used in various fields of research, including neuroscience, cancer, and infectious diseases.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is not fully understood. It is believed to work by chelating metal ions such as copper and zinc, which are essential for the growth and survival of microorganisms. By chelating these metal ions, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the normal functioning of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied, and its properties and potential therapeutic applications are well understood.
One limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is its potential toxicity. It has been shown to have neurotoxic and hepatotoxic effects in some animal studies. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are a number of potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in the treatment of infectious diseases. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new treatments for these diseases.
Another area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's.
Finally, there is potential for the development of new derivatives of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide with improved properties and reduced toxicity. By modifying the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, it may be possible to develop compounds with enhanced therapeutic potential and reduced toxicity.
Conclusion:
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as neuroprotective properties. While there are limitations to its use, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide remains a promising candidate for the development of new treatments for infectious and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is synthesized by the reaction of 8-hydroxyquinoline with p-toluidine in the presence of acetic anhydride. The resulting compound is then reacted with 2-methylbenzoyl chloride to form the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is relatively straightforward and can be performed on a large scale.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-11-13-22(14-12-17)28(26(30)23-10-5-4-7-18(23)2)16-21-15-20-9-6-8-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXWMRGFKNYZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide

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